(-)-2-Difluoromethylornithine

Description

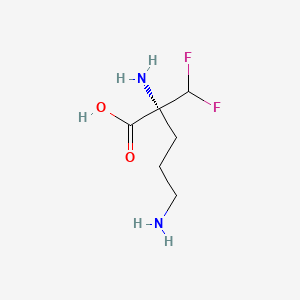

Structure

3D Structure

Properties

CAS No. |

103957-16-0 |

|---|---|

Molecular Formula |

C6H12F2N2O2 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |

InChI Key |

VLCYCQAOQCDTCN-LURJTMIESA-N |

Isomeric SMILES |

C(C[C@](C(F)F)(C(=O)O)N)CN |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN |

Origin of Product |

United States |

Foundational Principles and Historical Context of 2 Difluoromethylornithine Research

Inception and Early Academic Investigations of (-)-2-Difluoromethylornithine Discovery

The journey of this compound, also known as eflornithine (B1671129), began in the 1970s at the Merrell Research Institute in Strasbourg. Scientists there were driven by the understanding that rapidly proliferating cells, including cancerous and parasitic ones, exhibit high levels of polyamines. aacrjournals.org This led to a focused effort to synthesize specific inhibitors of the enzymes involved in polyamine metabolism. aacrjournals.org D,L-α-difluoromethylornithine (DFMO) was synthesized as an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the initial and rate-limiting enzyme in the biosynthesis of polyamines in mammals. aacrjournals.orgaacrjournals.org

Initial research hoped that by inhibiting ODC, DFMO could serve as a therapeutic agent for hyperproliferative conditions like cancer. aacrjournals.org Early studies demonstrated that DFMO had cytostatic effects on mammalian cells and tissues, meaning it could halt cell proliferation. aacrjournals.org While its efficacy as a standalone cancer therapeutic agent proved to be modest, these foundational investigations established its mechanism of action and its potential to modulate cellular polyamine levels. aacrjournals.orgnih.gov The compound was also identified as an effective agent against certain parasites, a discovery that highlighted the critical role of polyamines in these organisms as well. wikipedia.org These early academic explorations laid the groundwork for decades of further research into the diverse applications of DFMO.

Conceptual Framework of Polyamine Metabolic Pathways and Their Biological Significance

Polyamines are small, positively charged organic molecules that are found in virtually all living organisms and are essential for normal cell growth and survival. nih.govnih.gov Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. nih.gov This interaction underlies their critical roles in a wide array of cellular processes, including the regulation of gene expression, protein synthesis, cell proliferation, and the stabilization of nucleic acid and protein structures. nih.govnih.govmdpi.com The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). mdpi.com Given their profound impact on fundamental cellular functions, the intracellular concentrations of polyamines are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. nih.govmdpi.commdpi.com

The biosynthesis of polyamines in mammals is a well-defined enzymatic pathway. mdpi.com The process begins with the amino acid arginine, which is converted to ornithine by the enzyme arginase. mdpi.comscientificarchives.com Ornithine is then decarboxylated by ornithine decarboxylase (ODC) to produce putrescine. mdpi.comwikipedia.org This step, catalyzed by ODC, is the rate-limiting step in the entire polyamine biosynthetic pathway. nih.govmdpi.com

Once putrescine is formed, it serves as the precursor for the higher polyamines, spermidine and spermine. wikipedia.orgnih.gov This occurs through the sequential addition of aminopropyl groups, which are derived from S-adenosylmethionine (SAM). nih.gov Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine, forming spermidine. wikipedia.orgnih.gov Subsequently, spermine synthase facilitates the addition of another aminopropyl group from dcSAM to spermidine, yielding spermine. wikipedia.orgnih.gov This stepwise synthesis allows for the production of the three major polyamines essential for cellular function.

The cellular levels of polyamines are maintained within a narrow range through a sophisticated and tightly controlled regulatory network. nih.govmdpi.commdpi.com This regulation occurs at multiple levels, including biosynthesis, catabolism, and transport into and out of the cell. nih.govmdpi.com

Transcriptional and Translational Control: The expression of key enzymes in the polyamine pathway is highly regulated. For instance, the transcription of the ODC gene is controlled by transcription factors like c-Myc. nih.govscientificarchives.com

Enzyme Stability and Degradation: ODC is a protein with one of the shortest half-lives in mammalian cells. nih.gov Its degradation is promoted by a protein called antizyme (AZ). nih.govpnas.org High levels of polyamines induce the synthesis of AZ, which then binds to ODC and targets it for degradation by the proteasome in a ubiquitin-independent manner. nih.govpnas.org This creates a negative feedback loop, where high polyamine levels lead to the destruction of the key enzyme responsible for their synthesis. The activity of AZ is, in turn, regulated by an antizyme inhibitor (AzIN), an ODC homolog that can bind to AZ and prevent it from targeting ODC for degradation. pnas.org

Catabolism: The breakdown of polyamines is another crucial aspect of homeostasis. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) acetylates spermidine and spermine. nih.gov This acetylation is a rate-limiting step in polyamine catabolism and facilitates their export from the cell or their further degradation by other enzymes. nih.gov

Transport: Cells can also regulate their internal polyamine concentrations by importing them from the extracellular environment or exporting excess polyamines. nih.govmdpi.com A dedicated polyamine transport system exists for this purpose. nih.gov

This multi-faceted regulatory system ensures that cells can rapidly adjust their polyamine levels in response to various physiological and environmental cues. mdpi.com

Theoretical Basis of Enzyme-Activated Irreversible Inhibition by this compound

The inhibitory action of this compound on ornithine decarboxylase is a classic example of enzyme-activated irreversible inhibition, a concept that has been pivotal in the design of highly specific enzyme inhibitors. nih.gov

Enzyme-activated irreversible inhibitors, also known as suicide substrates or mechanism-based inactivators, are compounds that are relatively unreactive on their own. nih.gov They are designed to be structural analogs of the enzyme's natural substrate. nih.gov The target enzyme binds to the inhibitor and begins its normal catalytic process. nih.gov However, during this process, the enzyme converts the inhibitor into a highly reactive chemical species. nih.gov This reactive intermediate then forms a stable, covalent bond with a functional group within the enzyme's active site, leading to the irreversible inactivation of the enzyme. nih.govlibretexts.org This mechanism provides a high degree of specificity because the inhibitor is only activated by its target enzyme, minimizing off-target effects. nih.gov

This compound (DFMO) is a prime example of a suicide substrate specifically designed for ornithine decarboxylase. aacrjournals.orgnih.gov As an analog of ornithine, DFMO binds to the active site of ODC. nih.gov The enzyme then attempts to decarboxylate DFMO, similar to how it would process ornithine. This catalytic action, however, leads to the generation of a reactive intermediate. This intermediate then covalently binds to a nucleophilic residue within the ODC active site. nih.gov

Studies have identified that this covalent modification primarily occurs on a cysteine residue (Cysteine-360 in mouse ODC), which is highly conserved across eukaryotic ODCs. nih.gov This covalent adduct formation permanently blocks the enzyme's active site, rendering it catalytically inactive. nih.gov The inactivation is time- and concentration-dependent. portlandpress.com While both the L- and D-enantiomers of DFMO can inactivate ODC, the L-enantiomer exhibits a significantly higher affinity for the enzyme. portlandpress.com This specific, enzyme-activated mechanism of irreversible inhibition is what makes DFMO a potent and selective tool for depleting cellular polyamine levels. aacrjournals.orgnih.gov

Data Tables

Table 1: Key Enzymes in Polyamine Metabolism

| Enzyme | Abbreviation | Function |

| Arginase | ARG | Converts arginine to ornithine. mdpi.com |

| Ornithine Decarboxylase | ODC | Catalyzes the rate-limiting step in polyamine synthesis by converting ornithine to putrescine. nih.govmdpi.com |

| Spermidine Synthase | Adds an aminopropyl group to putrescine to form spermidine. wikipedia.orgnih.gov | |

| Spermine Synthase | Adds an aminopropyl group to spermidine to form spermine. wikipedia.orgnih.gov | |

| Spermidine/spermine N1-acetyltransferase | SSAT | Acetylates spermidine and spermine, marking them for catabolism or export. nih.gov |

| Antizyme | AZ | Binds to ODC and targets it for proteasomal degradation. nih.govpnas.org |

| Antizyme Inhibitor | AzIN | Binds to antizyme, preventing it from inhibiting ODC. pnas.org |

Molecular and Cellular Mechanisms of Action of 2 Difluoromethylornithine

Elucidation of Ornithine Decarboxylase (ODC) Inhibition Kinetics and Dynamics

The interaction of (-)-2-Difluoromethylornithine with ornithine decarboxylase is a well-characterized example of enzyme-activated irreversible inhibition. nih.gov This "suicide inhibition" mechanism involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that covalently binds to the enzyme, leading to its inactivation. mdpi.com

Detailed Enzymatic Interactions and Active Site Binding Characteristics

This compound is an analog of the natural substrate for ODC, L-ornithine. frontiersin.org It binds competitively to the active site of the enzyme. nih.govacs.org Both enantiomers of DFMO, D- and L-DFMO, have been shown to inhibit human ODC activity in a time- and concentration-dependent manner. nih.govnih.gov Studies have revealed that while both enantiomers form enzyme-inhibitor complexes, the L-enantiomer has a significantly higher probability of forming this complex, approximately 20 times greater than the D-enantiomer. nih.govnih.gov

| Inhibitor | Inhibitor Dissociation Constant (K(D)) (μM) | Inhibitor Inactivation Constant (K(inact)) (min⁻¹) | IC₅₀ (μM) |

|---|---|---|---|

| D-DFMO | 28.3 ± 3.4 | 0.25 ± 0.03 | ~7.5 |

| L-DFMO | 1.3 ± 0.3 | 0.15 ± 0.03 | Data not available |

| D/L-DFMO (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 | Data not available |

Data sourced from studies on purified human ODC. nih.gov

Conformational Changes and Irreversible Adduct Formation

Once bound to the active site, ODC processes this compound as it would its natural substrate, initiating a decarboxylation reaction. mdpi.comnih.gov This catalytic step, however, leads to the formation of a highly reactive intermediate. This intermediate then covalently modifies a critical residue within the enzyme's active site. acs.org

Specifically, the decarboxylation of DFMO facilitates the displacement of one of its fluorine atoms, allowing for the formation of a covalent bond with Cysteine-360, a key amino acid residue in the active site of mammalian ODC. nih.govnih.gov This event results in the formation of a stable, irreversible adduct between the inhibitor and the enzyme. nih.gov The formation of this covalent adduct induces a subtle conformational change in the ODC protein, which not only inactivates the enzyme but also renders it more susceptible to degradation by the antizyme, a protein that regulates ODC turnover. nih.gov

Downstream Biochemical and Cellular Consequences of Polyamine Depletion

The irreversible inhibition of ODC by this compound leads to a significant reduction in the intracellular synthesis of polyamines, which are essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.comnih.gov

Perturbations in Intracellular Polyamine Pools (Putrescine, Spermidine (B129725), Spermine)

Treatment with this compound results in a marked depletion of the intracellular pools of putrescine and spermidine. aacrjournals.orgresearchgate.net The reduction in putrescine is a direct consequence of ODC inhibition, as it is the immediate product of the reaction catalyzed by this enzyme. frontiersin.org Consequently, the levels of spermidine, which is synthesized from putrescine, also decline significantly. aacrjournals.org However, the depletion of spermine (B22157), the terminal polyamine in the biosynthetic pathway, is often incomplete. mdpi.comnih.gov In some cellular contexts, spermine levels may even increase, potentially as a compensatory mechanism or due to altered catabolism. nih.govpsu.edu

| Polyamine | Change in Level Following DFMO Treatment |

|---|---|

| Putrescine | Suppressed |

| Spermidine | Suppressed |

| Spermine | Increased |

Data from a study on 4T1 murine mammary cancer cell xenografts. nih.gov

Modulation of Polyamine Transport Systems and Catabolic Pathways

Cells possess mechanisms to compensate for the depletion of endogenous polyamines, including the upregulation of polyamine transport systems to import exogenous polyamines from the extracellular environment. mdpi.comnih.gov This compensatory uptake can sometimes limit the efficacy of DFMO as a therapeutic agent. nih.gov Consequently, combining DFMO with a polyamine transport inhibitor has been shown to be more effective in reducing tumor growth in preclinical models. nih.govnih.gov

Furthermore, the inhibition of polyamine biosynthesis by DFMO can influence polyamine catabolism. The polyamine catabolic pathway involves enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). nih.gov Some studies suggest that the combination of DFMO with agents that increase polyamine catabolism could be a promising therapeutic strategy. mdpi.com

Impact on eIF5A Hypusination and Protein Translation Regulation

A critical downstream effect of spermidine depletion by this compound is the impairment of the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). mdpi.com eIF5A is the only known protein to contain the unique amino acid hypusine, which is essential for its activity. nih.govmdpi.com The formation of hypusine is a two-step enzymatic process that utilizes spermidine as a substrate. nih.gov

By reducing the availability of spermidine, DFMO inhibits the deoxyhypusine (B1670255) synthase, the first enzyme in the hypusination pathway. nih.gov This leads to a decrease in the levels of hypusinated, active eIF5A. researchgate.net The hypusinated form of eIF5A is crucial for promoting the elongation phase of protein translation, particularly in resolving ribosomal stalling at specific peptide sequences, such as polyproline motifs. mdpi.comresearchgate.net Therefore, the inhibition of eIF5A hypusination by DFMO can lead to a global reduction in protein synthesis and contribute to its anti-proliferative effects. nih.govresearchgate.net

Molecular Signaling Pathways Influenced by this compound

This compound (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), exerts its cellular effects by modulating a complex network of molecular signaling pathways that are critical for cell growth, proliferation, and survival. Its primary action of depleting intracellular polyamines triggers a cascade of downstream events that influence oncogenic signaling, metabolic processes, cell cycle regulation, and programmed cell death.

Regulation of the LIN28/Let-7 Axis and microRNA Expression

Recent research has illuminated the role of DFMO in modulating the LIN28/Let-7 axis, a critical regulatory pathway in developmental biology and cancer. The RNA-binding protein LIN28 and the let-7 family of microRNAs (miRNAs) form a mutually repressive feedback loop that governs cell fate and differentiation. umassmed.edu In many cancers, including neuroblastoma, the overexpression of LIN28B is associated with poor outcomes. nih.govnih.gov

DFMO treatment has been shown to restore the balance of the LIN28/Let-7 axis. nih.govnih.gov By inhibiting ODC and consequently depleting polyamines, DFMO influences the activity of eukaryotic translation initiation factor 5A (eIF-5A), a protein that is a direct regulator of the LIN28/Let-7 axis. nih.govnih.gov In neuroblastoma cell lines, DFMO treatment led to a reduction in LIN28B protein levels, which in turn resulted in an increased expression of Let-7 miRNA. nih.govnih.gov This reversal of the LIN28/Let-7 axis is a key mechanism by which DFMO exerts its anti-tumor effects. nih.govnih.gov

The table below summarizes the effects of DFMO on the LIN28/Let-7 axis components in different neuroblastoma cell lines.

| Cell Line | Effect of DFMO Treatment on LIN28B Protein | Effect of DFMO Treatment on Let-7 miRNA | Reference |

| BE(2)-C | Reduced | Increased | nih.govnih.gov |

| SMS-KCNR | Reduced | Increased | nih.govnih.gov |

| CHLA90 | Reduced | Increased | nih.govnih.gov |

Crosstalk with MYC/MYCN Oncogene Expression and Activity

The MYC family of oncogenes, including MYC and MYCN, are master regulators of cell proliferation and are frequently deregulated in human cancers. nih.govfrontiersin.org Ornithine decarboxylase (ODC), the target of DFMO, is a well-established transcriptional target of MYC/MYCN. nih.govbiorxiv.org This positions DFMO as a key agent in disrupting MYC-driven oncogenesis.

Studies have demonstrated that DFMO treatment can lead to a decrease in MYCN protein expression in neuroblastoma cells. nih.govnih.gov This effect is intertwined with the regulation of the LIN28/Let-7 axis, as Let-7 miRNA is known to target MYCN for degradation. nih.govnih.gov By increasing Let-7 levels, DFMO indirectly contributes to the downregulation of MYCN. The sensitivity of neuroblastoma cells to DFMO has been correlated with the overexpression of LIN28B and MYCN, suggesting that tumors driven by these oncogenes are particularly vulnerable to ODC inhibition. nih.govnih.gov In high-risk neuroblastoma, which is often characterized by MYCN amplification, targeting the polyamine pathway with DFMO is a promising therapeutic strategy. nih.govnih.gov

Effects on Glycolytic Metabolism and Energy Production Pathways

Cancer cells often exhibit altered metabolism, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the Warburg effect. The LIN28/Let-7 pathway plays a role in regulating this metabolic switch. nih.govnih.gov

DFMO has been shown to inhibit glycolytic metabolism in cancer cells. nih.govnih.gov This effect is largely attributed to its ability to restore the balance of the LIN28/Let-7 axis. nih.govnih.gov By increasing Let-7 expression, DFMO can suppress the expression of genes involved in glycolysis. nih.govnih.gov In in vitro experiments with neuroblastoma cell lines, DFMO treatment resulted in decreased ATP levels per cell, indicating a reduction in metabolic activity. nih.gov Furthermore, in vivo studies have shown that DFMO treatment can lead to decreased glycolytic metabolic activity, which can be monitored using imaging techniques such as PET scans. nih.govnih.gov The combination of DFMO with glycolytic inhibitors like 2-deoxy-D-glucose has been shown to cause a greater reduction in tumor weight compared to either agent alone in pancreatic cancer models. nih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., p27Kip1, Cyclins, Rb)

The cell cycle is a tightly regulated process controlled by a family of proteins including cyclins and cyclin-dependent kinases (CDKs). khanacademy.orgpressbooks.pubkhanacademy.org Dysregulation of these proteins is a hallmark of cancer. DFMO has been shown to modulate the expression and activity of key cell cycle regulatory proteins, leading to cell cycle arrest.

A significant effect of DFMO is the induction of the cyclin-dependent kinase inhibitor p27Kip1. nih.govmdpi.com p27Kip1 is a tumor suppressor that binds to and inhibits the activity of cyclin-CDK complexes, thereby halting progression through the G1 phase of the cell cycle. nih.gov In MYCN-amplified neuroblastoma cells, DFMO treatment leads to an accumulation of p27Kip1. nih.gov This increase in p27Kip1 contributes to the hypophosphorylation of the retinoblastoma protein (Rb). mdpi.com Hypophosphorylated Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry and thus causing a G1 cell cycle arrest. nih.gov Some studies have also reported that DFMO can target the expression of another Cdk inhibitor, p21Cip1, in the context of MYCN-driven neuroblastoma. nih.govnih.gov

The table below details the impact of DFMO on key cell cycle regulatory proteins.

| Regulatory Protein | Effect of DFMO Treatment | Consequence | Reference |

| p27Kip1 | Increased expression/accumulation | Inhibition of cyclin-CDK complexes | nih.govnih.govmdpi.com |

| Retinoblastoma (Rb) | Hypophosphorylation | Sequestration of E2F transcription factors | mdpi.com |

| p21Cip1 | Increased expression | Inhibition of cyclin-CDK complexes | nih.govnih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Experimental Models

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to their survival and proliferation. DFMO has been demonstrated to induce apoptosis in a variety of cancer cell lines, including those from cervical and ovarian cancers. mdpi.comnih.govuni.lu

The apoptotic effects of DFMO are mediated through the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comnih.gov Treatment with DFMO leads to changes in the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax. mdpi.comuni.lunih.gov This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of caspase-3, a key executioner caspase, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comuni.lunih.gov

In epithelial ovarian cancer cells, the induction of apoptosis by DFMO has also been linked to the activation of the AP-1 signaling pathway through the phosphorylation of JNK. mdpi.comuni.lu The growth inhibitory and apoptotic effects of DFMO are often dose- and time-dependent. nih.gov

The following table summarizes the key molecular events in DFMO-induced apoptosis.

| Apoptotic Marker | Effect of DFMO Treatment | Reference |

| Bcl-2 | Decreased expression | mdpi.comuni.lunih.gov |

| Bcl-xL | Decreased expression | mdpi.comuni.lunih.gov |

| Bax | Increased expression | mdpi.comuni.lunih.gov |

| Caspase-3 | Activation/Cleavage | mdpi.comuni.lunih.gov |

| PARP | Cleavage | mdpi.comuni.lunih.gov |

| Phospho-JNK | Increased | mdpi.comuni.lu |

| AP-1 | Activation | mdpi.comuni.lu |

Research Methodologies and Experimental Models in 2 Difluoromethylornithine Studies

In Vitro Experimental Systems for Investigating (-)-2-Difluoromethylornithine

In vitro experimental systems are fundamental to elucidating the biochemical and cellular mechanisms of action of this compound (DFMO), also known as eflornithine (B1671129). These controlled laboratory models allow for detailed investigation into its effects on cellular processes, enzyme kinetics, and molecular pathways, forming the basis for its therapeutic applications.

Mammalian cell lines are indispensable tools for studying the anti-neoplastic potential of eflornithine. nih.gov These models provide a renewable resource for cancer pharmacogenomic studies, helping to predict clinical response and identify mechanisms of drug action. nih.gov Eflornithine has been evaluated in a variety of cancer cell lines, revealing its activity against leukemias and solid tumors derived from breast, colon, and pancreatic tissues. nih.govnih.gov

Neuroblastoma: Given that the MYC oncogene is a key driver in neuroblastoma and that it upregulates ornithine decarboxylase (ODC), eflornithine is a logical therapeutic agent. Clinical studies have demonstrated that its use as maintenance therapy can significantly improve event-free survival in patients with high-risk neuroblastoma. nih.govelsevierpure.com

Colon Cancer: In human colon tumor-derived HCT116 cells, treatment with either the L- or D-enantiomer of eflornithine effectively decreased cellular polyamine concentrations in a dose-dependent manner, demonstrating the drug's direct impact on polyamine metabolism in cancer cells. nih.gov

Pancreatic Cancer: Preclinical studies using models of pancreatic ductal adenocarcinoma (PDAC) have shown that eflornithine can inhibit the progression of pancreatic intraepithelial neoplasias (PanINs). nih.gov In these models, eflornithine treatment was associated with decreased tumor weights, reduced proliferation, and increased expression of cell cycle inhibitors p21 and p27. nih.gov

Breast Cancer and Leukemia: Early investigations identified eflornithine as being active against various breast cancer and leukemia cell lines, contributing to the initial interest in its development as a broad anti-cancer agent. nih.gov

Eflornithine's utility extends beyond cancer to infectious diseases, where it targets ODC enzymes essential for pathogen proliferation.

Streptococcus pneumoniae : In cultures of the S. pneumoniae D39 serotype, eflornithine inhibits polyamine biosynthesis, which in turn disrupts pathways related to glucose import and the interconversion of sugars. nih.gov This disruption of polyamine homeostasis leads to the upregulation of stress response genes, highlighting a potential therapeutic strategy against this pathogen. nih.gov

Helicobacter pylori : Eflornithine has a dual effect on H. pylori, the primary cause of gastric cancer. thailandmedical.news Beyond inhibiting polyamine production necessary for cell growth, it also acts directly on the bacterium to reduce its virulence. thailandmedical.news Research has shown that eflornithine treatment causes mutations in the H. pylori gene CagY, which is part of the system that injects the oncoprotein CagA into gastric cells. thailandmedical.news This finding suggests that eflornithine can reduce the bacterium's cancer-causing potential without necessarily eliminating it. thailandmedical.news

Leishmania : The growth of parasitic protozoa such as Leishmania is dependent on polyamines. Specifically, the polyamine spermidine (B129725) is a required precursor for trypanothione, a molecule central to the parasite's defense against oxidative stress. sciencesnail.com Fluorinated analogues of L-ornithine, including eflornithine, have been shown to inhibit the growth of Leishmania infantum promastigotes in vitro by targeting the parasite's ODC enzyme.

Enzyme assays are critical for characterizing the direct interaction between eflornithine and its molecular target, ODC. Eflornithine is a mechanism-based inhibitor, also known as a "suicide inhibitor," which means it is processed by ODC as if it were a substrate. sciencesnail.comwikipedia.org During this catalytic process, it becomes irreversibly and covalently bonded to the enzyme's active site, permanently inactivating it. sciencesnail.comwikipedia.org

Various methods are employed to measure ODC activity and its inhibition, including the use of radioactive markers, colorimetric assays, and chromatographic separation of the product, putrescine. frontiersin.orgresearchgate.net Kinetic studies using purified human ODC have precisely defined the inhibition profile of eflornithine's enantiomers. These assays reveal that while both the D- and L-enantiomers irreversibly inactivate ODC, the L-enantiomer has a significantly higher affinity for the enzyme. nih.gov

| Inhibitor | Inhibitor Dissociation Constant (KD) (µM) | Inhibitor Inactivation Constant (Kinact) (min-1) |

|---|---|---|

| D-DFMO | 28.3 ± 3.4 | 0.25 ± 0.03 |

| L-DFMO | 1.3 ± 0.3 | 0.15 ± 0.03 |

| D/L-DFMO (Racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |

To confirm the functional consequence of ODC inhibition by eflornithine, researchers quantify the intracellular levels of polyamines—putrescine, spermidine, and spermine (B22157). High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. medipol.edu.trresearchgate.netresearchgate.net The method typically involves sample deproteinization, derivatization of the polyamines to make them detectable, separation on a reverse-phase column, and quantification. researchgate.net

Mass spectrometry (MS) is another powerful tool used in these studies. For instance, fast-atom bombardment mass spectrometry (FAB-MS) has been used to determine the exact structural conformation of the eflornithine-ODC adduct, confirming the mechanism of irreversible binding. wikipedia.org

| Parameter | Methodology Description |

|---|---|

| Derivatization Agent | o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine or Benzoyl Chloride |

| Column | Reverse-phase C18 |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm for OPA) or UV (229-254 nm for Benzoyl derivatives) |

| Sensitivity | Can reach low nanomolar (nmol) to picomolar (pmol) levels |

Molecular biology techniques are essential for understanding the downstream effects of polyamine depletion caused by eflornithine.

Gene and Protein Expression Analysis: The inhibition of ODC by eflornithine triggers a cascade of changes in gene and protein expression. In pancreatic cancer models, eflornithine treatment leads to the increased expression of cell cycle regulatory proteins p21 and p27, an effect typically measured by Western Blot analysis. nih.gov In S. pneumoniae, the impact of eflornithine on bacterial gene expression has been studied, showing alterations in metabolic and stress-response pathways. nih.gov Techniques like Reverse Transcription Quantitative PCR (RT-qPCR) and RNA-Sequencing are standard for quantifying these changes in gene expression, providing a comprehensive view of the cellular response to the drug.

A primary outcome of polyamine depletion is the inhibition of cell growth and the induction of programmed cell death (apoptosis). Various assays are used to quantify these effects in cell culture.

Cell Proliferation Assays: The effect of eflornithine on cell growth is commonly measured using assays like the MTT assay, which quantifies metabolic activity as an indicator of cell viability.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Polyamine depletion often leads to cell cycle arrest, preventing cells from progressing through the cycle and dividing.

Apoptosis Assays: The induction of apoptosis by eflornithine is confirmed through methods such as Annexin V staining, which identifies early apoptotic cells, and analysis of the sub-G1 cell population by flow cytometry, which indicates DNA fragmentation characteristic of late apoptosis. nih.gov

In Vivo Preclinical Research Models Employing this compound

This compound (DFMO) has been extensively studied in a variety of in vivo preclinical models to elucidate its mechanisms of action and therapeutic potential. These models, ranging from genetically engineered mice to simpler non-mammalian organisms, have been crucial in understanding the role of polyamine metabolism in health and disease.

Genetically Engineered Mouse Models (e.g., TH-MYCN Transgenic Mice, ODC1 Knockout Models)

Genetically Engineered Mouse Models (GEMMs) that recapitulate human diseases have been instrumental in evaluating DFMO. The TH-MYCN transgenic mouse model, in particular, has been a cornerstone of neuroblastoma research. In this model, the human MYCN oncogene is overexpressed in neural crest cells, leading to the development of tumors that are genetically and histologically similar to human neuroblastoma. nih.govnih.gov Studies using TH-MYCN mice have demonstrated that polyamine sufficiency is a critical requirement for MYCN-driven tumor initiation. nih.gov Pre-emptive treatment with DFMO can effectively block neuroblastoma formation in these mice, highlighting the dependency of MYC-driven tumors on polyamine synthesis. nih.govnih.gov Furthermore, in established tumors, DFMO has been shown to extend the survival of TH-MYCN mice. nih.govfrontiersin.org

Another important set of models involves the genetic manipulation of Ornithine Decarboxylase (ODC1), the enzyme directly targeted by DFMO. Studies in TH-MYCN mice with a heterozygous knockout of ODC1 found this genetic reduction alone did not improve survival. nih.gov However, the pharmacological inhibition of ODC by DFMO in the same model did lead to improved survival, indicating that a more profound suppression of the enzyme's activity is required for a therapeutic effect. nih.gov Conversely, a transgenic mouse model overexpressing a modified ODC in the skin, which leads to hair loss, demonstrated that treatment with DFMO could reverse this phenotype. antarosmedical.com

| Model | Key Genetic Feature | Primary Finding with this compound | Reference |

|---|---|---|---|

| TH-MYCN Transgenic Mouse | Overexpression of human MYCN in neural crest cells | Preventative treatment blocks neuroblastoma formation; therapeutic treatment extends survival in mice with established tumors. | nih.govnih.govfrontiersin.org |

| ODC1 Knockout/Transgenic Mouse | Knockout or overexpression of Ornithine Decarboxylase (ODC1) | Heterozygous ODC1 knockout in TH-MYCN mice did not improve survival, but DFMO treatment did. DFMO reversed the hair loss phenotype in mice overexpressing ODC. | nih.govantarosmedical.com |

Xenograft Models for Studying Cellular Responses and Tumor Growth Dynamics

Xenograft models, which involve the implantation of human cancer cells or tissues into immunodeficient mice, are widely used to study human tumor growth and response to therapies. Research using neuroblastoma cell line xenografts (e.g., BE2C, SMS-KCNR) has shown that DFMO can significantly suppress tumor initiation and formation. mdpi.com Pre-treatment of neuroblastoma cells with DFMO before implantation delayed tumor formation and improved event-free survival in the recipient mice. mdpi.com These studies confirm that DFMO's effect is cytostatic, inhibiting cellular processes essential for tumorigenesis at clinically relevant concentrations. mdpi.com

Beyond neuroblastoma, xenograft models for other cancers have also been employed. In a model of human renal cell adenocarcinoma, the combination of DFMO and interferon-α2 resulted in additive inhibition of tumor growth. nih.gov This was associated with a significant alteration in the spermine-to-spermidine ratio within the tumors, suggesting a direct modulation of polyamine metabolism contributes to the anti-tumor effect. nih.gov

| Cancer Type | Xenograft Model | Key Finding with this compound | Reference |

|---|---|---|---|

| Neuroblastoma | BE2C and SMS-KCNR human cell lines in nude mice | Inhibited tumor initiation, delayed tumor formation, and decreased the frequency of tumor-initiating cells. | mdpi.com |

| Renal Cell Adenocarcinoma | JDF-1 human cell line in nude mice | Combined with interferon-α2, produced additive inhibition of tumor growth and altered intratumoral polyamine ratios. | nih.gov |

| Various Cancers | Diverse human cell lines (e.g., melanoma, small-cell lung cancer) | Demonstrated broad anti-tumor effects in various xenograft models. | nih.govplos.org |

Studies in Immunocompetent Animal Models to Assess Immune Modulation

To understand the interplay between DFMO, the tumor, and the host immune system, immunocompetent animal models are essential. Studies in a syngeneic mouse model of pancreatic ductal adenocarcinoma (PDAC), using C57Bl/6 mice, have revealed significant immune-modulating effects of DFMO. nih.govresearchgate.net In this model, DFMO treatment not only decreased tumor size and increased survival but also reshaped the tumor microenvironment. nih.govresearchgate.net Immunohistochemical analysis showed that DFMO diminished the expression of the MYC oncogene and, crucially, increased the infiltration of several types of immune cells into the tumor, including macrophages, CD86+ cells, and both CD4+ and CD8+ T lymphocytes. nih.govresearchgate.net This suggests that by inhibiting polyamine synthesis, DFMO may help to alleviate the immunosuppressive environment often associated with PDAC. nih.govresearchgate.net

Further research in mice has also indicated that DFMO can act as an immune potentiator. When used in combination with a recombinant hepatitis C virus protein as an immunogen, DFMO was found to enhance the T cell response, highlighting its potential to augment immune responses to specific antigens. youtube.com

Non-Mammalian Models for Polyamine Metabolism Research (e.g., Drosophila melanogaster, C. elegans)

Non-mammalian models offer powerful genetic tools and simplified systems to study conserved biological pathways, including polyamine metabolism. In the fruit fly, Drosophila melanogaster, research has shown that polyamine metabolism is linked to hypoxic tolerance. researchgate.net Pharmacological inhibition of ODC with DFMO was found to protect hypoxic flies from the toxic effects of amino acids. researchgate.netmsu.edu Other studies in Drosophila have identified that the protein dCNBP regulates the translation of ODC mRNA. nih.gov When dCNBP is depleted in muscle tissue, it leads to locomotor defects, which can be rescued by restoring polyamine levels, demonstrating the critical role of this metabolic pathway in muscle function. nih.gov

The nematode Caenorhabditis elegans is another valuable model for studying polyamine function. Worms with a homozygous mutation in the ODC-1 gene, rendering them unable to synthesize polyamines, exhibit a strong developmental phenotype when grown in a polyamine-free environment. youtube.com Depending on the developmental stage at which polyamines are withdrawn, the worms either become sterile adults or produce embryos that arrest during development. youtube.com This phenotype can be rescued by supplementing the medium with spermidine, underscoring that exogenous polyamines can bypass the need for their synthesis and confirming the essential role of this pathway during oogenesis and embryogenesis. youtube.com The polyamine synthesis pathway and its regulation by antizyme are conserved in C. elegans, making it a useful system for genetic dissection of this pathway. nih.gov

Analytical Imaging Techniques in Animal Models (e.g., PET scans for metabolic activity)

Analytical imaging techniques provide non-invasive, quantitative assessments of biological processes in living animals. Positron Emission Tomography (PET) is a key molecular imaging modality used extensively in preclinical cancer research. frontiersin.org By using radiolabeled tracers, such as ¹⁸F-fluorodeoxyglucose (FDG), PET scans can visualize and measure the metabolic activity of tissues. nih.gov In oncology, this is particularly useful because many tumors exhibit increased glucose metabolism. nih.govnih.gov

While specific studies detailing the use of PET to directly monitor the metabolic effects of DFMO in animal models are emerging, the technique is fundamental to the context in which DFMO is studied. PET imaging is routinely used in animal models to assess a tumor's metabolic state, stage disease, and monitor response to treatment. nih.gov For a metabolic inhibitor like DFMO, PET can provide crucial information on the downstream consequences of its target engagement. For instance, a reduction in tumor metabolic activity, as measured by FDG-PET, could serve as a pharmacodynamic biomarker indicating a therapeutic response resulting from the inhibition of polyamine synthesis and subsequent effects on cell proliferation and metabolism. The development of novel PET tracers targeting other aspects of metabolism, such as amino acid or glutamine utilization, further expands the toolkit available to probe the complex metabolic reprogramming induced by agents like DFMO in preclinical models. nih.gov

Advanced Research Techniques and "Omics" Approaches

The study of this compound has benefited significantly from the application of advanced "omics" technologies. These high-throughput techniques, including metabolomics, proteomics, and transcriptomics, provide a global view of the molecular changes induced by the compound, offering deeper insights into its mechanism of action.

Metabolomics, the large-scale study of small molecules or metabolites, has been particularly revealing. Untargeted metabolite profiling in colon cancer cells and intestinal tumors from ApcMin mice treated with DFMO identified metabolic perturbations extending beyond the direct polyamine pathway. nih.gov These studies revealed that DFMO treatment leads to diminished levels of folate-dependent metabolites, including S-adenosylmethionine (SAM) and thymidine (B127349) pools. nih.gov This suggests that a key cytostatic mechanism of DFMO involves the depletion of thymidine, which is essential for DNA synthesis. nih.gov Similar untargeted metabolomics approaches applied to Trypanosoma brucei confirmed the expected changes in the polyamine pathway but also uncovered previously undescribed metabolites, such as N-acetylated ornithine and putrescine. plos.org

Proteomics, the analysis of the entire protein complement, is another powerful tool used in drug discovery to identify on- and off-target effects and understand cellular responses. While specific large-scale proteomics studies on DFMO are part of broader cancer research, the approach is critical for identifying changes in protein expression and post-translational modifications that occur downstream of polyamine depletion. youtube.com For example, since polyamines are known to influence protein translation, proteomics can quantify these effects on a global scale.

These omics-based strategies, by providing a comprehensive and unbiased view of cellular responses, are crucial for generating new hypotheses about the mechanisms of DFMO and for identifying potential biomarkers of response or resistance.

Metabolomics Profiling of Polyamine Pathways and Related Biomarkers

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, serves as a powerful tool for elucidating the precise mechanism of action of this compound (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC). By providing a global, unbiased snapshot of metabolic perturbations, this methodology has been instrumental in confirming the on-target effects of DFMO and uncovering broader biochemical consequences of polyamine depletion. monash.eduresearchgate.net

Untargeted metabolomic analyses, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS), have been applied to various models, including the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov These studies consistently demonstrate that DFMO treatment induces predictable and significant changes in the polyamine biosynthesis pathway. monash.edu The primary and most direct effect observed is the substantial accumulation of ornithine, the substrate of ODC, and a corresponding depletion of putrescine, the product of the ODC-catalyzed reaction. researchgate.net This confirms the direct inhibition of ODC by the drug. researchgate.net

Furthermore, metabolomics profiling reveals downstream effects of ODC inhibition, including a marked reduction in the levels of spermidine, a subsequent product in the polyamine pathway. monash.eduresearchgate.net Beyond these expected changes, untargeted approaches have uncovered previously uncharacterized metabolic shifts. For instance, studies in T. brucei revealed drug-induced changes in N-acetylated forms of ornithine and putrescine, pointing to metabolic pathways not previously described in detail in these organisms. monash.edunih.gov

Metabolomics has also been utilized in clinical research to monitor therapeutic efficacy. In studies of Bachmann-Bupp Syndrome, a rare genetic disorder caused by gain-of-function mutations in the ODC1 gene, untargeted metabolomics was used to analyze patient plasma samples. metabolon.com This analysis allowed researchers to evaluate the patient's metabolic profile before and after DFMO treatment, confirming that the therapy effectively normalized the polyamine pathway by reducing elevated levels of polyamine-related metabolites like N-acetylputrescine. metabolon.com

These findings highlight the utility of metabolomics not only for confirming the primary mechanism of drug action but also for identifying novel biomarkers of drug response and exploring the wider metabolic impact of polyamine pathway inhibition.

Table 1: Impact of this compound on Key Polyamine Pathway Metabolites

| Metabolite | Role in Pathway | Observed Change Following DFMO Treatment | Reference |

|---|---|---|---|

| Ornithine | Substrate of ODC | Significant Accumulation | monash.eduresearchgate.net |

| Putrescine | Product of ODC | Significant Depletion | monash.eduresearchgate.net |

| N-Acetylputrescine | Acetylated form of putrescine | Decrease | nih.govmetabolon.com |

| Spermidine | Downstream polyamine | Significant Depletion | monash.edu |

Proteomics and Transcriptomics to Characterize Cellular Responses to Polyamine Depletion

To understand the broader cellular consequences of polyamine depletion by this compound, researchers utilize transcriptomics and proteomics. longdom.org These technologies allow for a comprehensive analysis of changes in gene expression (via mRNA levels) and protein abundance, respectively, providing insights into the molecular pathways and cellular processes affected by ODC inhibition. longdom.orgnih.gov

Transcriptomic studies, often conducted using RNA sequencing (RNA-Seq), and proteomic analyses, typically using mass spectrometry-based approaches, have been applied to various cell and tissue models treated with DFMO. nih.govnih.govnih.gov For example, in studies of human pancreatic islets under cytokine-induced stress, a condition relevant to type 1 diabetes, combined transcriptomic and proteomic analyses were used to identify the mechanisms of DFMO's protective effects. nih.gov The results from these multi-omics approaches revealed that DFMO treatment led to significant alterations in pathways related to mRNA translation, the transport of newly synthesized proteins, and protein secretion. nih.gov

These findings suggest that by depleting polyamines, which are essential for processes like ribosome biogenesis and function, DFMO can modulate the cell's protein synthesis capacity. nih.gov This is particularly relevant in hyperproliferative states, such as in cancer cells driven by oncogenes like MYC, which places high demands on protein synthesis to support rapid cell growth and division. nih.gov The most conserved MYC target genes are involved in ribosome biogenesis and protein metabolism, and DFMO-mediated inhibition of these processes is a key candidate mechanism for its anti-tumor activity. nih.gov

Furthermore, transcriptomic analysis of the tumor microenvironment following DFMO treatment has revealed unique pro-inflammatory profiles, suggesting that polyamine depletion can also modulate immune responses. nih.gov The integration of transcriptomic and proteomic data provides a powerful, systems-level view of the cellular response to DFMO, moving beyond the immediate effects on the polyamine pathway to uncover downstream functional consequences that contribute to its therapeutic effects. nih.govnih.gov

Table 2: Cellular Pathways Modulated by this compound as Identified by Proteomics and Transcriptomics

| Affected Cellular Process/Pathway | Omics Methodology | Key Findings | Reference |

|---|---|---|---|

| Protein Synthesis and Metabolism | Transcriptomics & Proteomics | Alterations in mRNA translation, nascent protein transport, and protein secretion. | nih.gov |

| Ribosome Biogenesis | Transcriptomics | Inhibition of MYC target genes involved in ribosome function. | nih.gov |

| Immune Response | Transcriptomics | Induction of unique pro-inflammatory cytokine profiles and transcriptomes in the tumor microenvironment. | nih.gov |

Structural Biology Investigations of ODC-Inhibitor Complexes (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, have been fundamental in providing a detailed, atomic-level understanding of how this compound interacts with and inhibits its target enzyme, ornithine decarboxylase (ODC). nih.gov These investigations reveal the precise molecular mechanism of irreversible inhibition and offer a structural basis for the design of new, potentially more potent inhibitors. nih.gov

The crystal structure of Trypanosoma brucei ODC in complex with DFMO has been solved to a high resolution (2.0 Å). nih.gov ODC is a homodimeric enzyme, meaning it is composed of two identical protein subunits, and its active site is located at the interface between these two monomers. nih.govnih.gov The crystallographic data show that DFMO, as an enzyme-activated "suicide" inhibitor, undergoes a catalytic transformation within the ODC active site. nih.govmdpi.com

The process begins with DFMO forming a Schiff base with the enzyme's essential cofactor, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govmdpi.com Following this, the enzyme catalyzes the decarboxylation of DFMO, which leads to the elimination of a fluoride (B91410) ion and the generation of a highly reactive intermediate. This intermediate then forms a covalent bond with a key cysteine residue (Cys360) in the active site of ODC. nih.gov This covalent attachment permanently inactivates the enzyme, thereby blocking the polyamine synthesis pathway. nih.gov

The ODC-DFMO complex structure reveals the specific amino acid residues that stabilize the inhibitor within the active site. The phosphate (B84403) group of the PLP cofactor is anchored by interactions with an arginine residue (Arg277) and a glycine-rich loop. nih.gov The pyridine (B92270) nitrogen of PLP interacts with a glutamate (B1630785) residue (Glu274). nih.gov The δ-amino group of the bound DFMO is positioned between two aspartate residues (Asp361 from one subunit and Asp332 from the other), highlighting the importance of the dimer interface for catalysis. nih.gov A key conformational change is observed upon inhibitor binding, where the reactive Cys360 rotates approximately 145 degrees toward the active site to form the covalent adduct. nih.gov

These detailed structural insights are invaluable for rational drug design, allowing for a comparison between the host and parasite enzymes to potentially develop more selective inhibitors. nih.gov

Table 3: Crystallographic Data for the T. brucei ODC-DFMO Complex

| Parameter | Details | Reference |

|---|---|---|

| Enzyme Source | Trypanosoma brucei (TbODC) | nih.gov |

| Resolution | 2.0 Å | nih.gov |

| Space Group | P2(1) | nih.gov |

| Key Covalent Interaction | DFMO is covalently attached to Cys360. | nih.gov |

| Cofactor Interaction | DFMO forms a Schiff base with pyridoxal 5'-phosphate (PLP). | nih.gov |

| Key Active Site Residues | Arg277, Glu274, Asp361, Asp332 | nih.gov |

Investigative Research Applications and Academic Findings of 2 Difluoromethylornithine

Role in Dissecting Polyamine Homeostasis and Regulatory Feedback Loops

DFMO's primary research application lies in its ability to deplete intracellular polyamines, namely putrescine, spermidine (B129725), and spermine (B22157). nih.gov This targeted depletion allows researchers to study the consequences of polyamine insufficiency and understand the intricate homeostatic mechanisms that govern their intracellular concentrations. The activity of ODC is tightly regulated by the intracellular concentration of polyamines through a negative feedback loop involving antizyme. nih.gov High polyamine levels induce the synthesis of antizyme, which binds to ODC and targets it for degradation by the proteasome. By inhibiting ODC, DFMO disrupts this feedback loop, leading to a decrease in polyamine levels and consequently, a reduction in antizyme-mediated ODC degradation. nih.gov This interplay has been pivotal in mapping the regulatory circuits of polyamine metabolism.

Contribution to Understanding Cell Proliferation, Differentiation, and Senescence Mechanisms

Polyamines are essential for cell growth and proliferation. nih.gov DFMO-induced polyamine depletion has been shown to arrest the cell cycle, often in the G1 phase, by affecting the expression of key cell cycle regulators. nih.gov For instance, studies have demonstrated that DFMO treatment can alter the expression of cyclin A, a protein crucial for the S and G2 phases of the cell cycle. nih.gov In Hep-2 cells, DFMO treatment led to an increased expression of cyclin A in the M phase, suggesting that polyamines may play a role in the cyclin destruction mechanism. nih.gov

The role of polyamines in cellular differentiation is complex and context-dependent. Research utilizing DFMO has shown that polyamine depletion can either promote or inhibit differentiation depending on the cell type and the specific differentiation program.

Cellular senescence, a state of irreversible cell cycle arrest, is a key mechanism in aging and tumor suppression. nih.gov While the direct role of DFMO in inducing senescence is an area of ongoing investigation, its ability to modulate cell cycle progression and stress responses provides a valuable tool to study the interplay between polyamine metabolism and the establishment of the senescent phenotype. mdpi.comfrontiersin.org

Research into Stress Responses and Autophagic Processes in Polyamine-Depleted Cells

Depletion of polyamines by DFMO induces a cellular stress response. This has been particularly studied in the context of β-cell function in type 1 diabetes, where DFMO has been shown to reduce β-cell stress. nih.govresearchgate.netnih.gov The precise mechanisms by which polyamine depletion mitigates stress are under investigation, but may involve alterations in protein translation and folding pathways. researchgate.net

Autophagy, a cellular self-digestion process, is a critical component of the cellular stress response. Studies in fruit flies have shown that spermidine feeding enhances autophagy and that genetic deficits in the autophagic machinery prevent the beneficial effects of spermidine on age-induced memory impairment. This suggests a direct link between polyamine levels and autophagic activity, a pathway that can be further explored using DFMO to induce polyamine depletion and observe the subsequent effects on autophagy.

Exploration of Interplay between (-)-2-Difluoromethylornithine and the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components. thno.orgfrontiersin.org DFMO has emerged as a significant tool to investigate the role of polyamines in modulating the TME, particularly its immunosuppressive components.

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that suppress anti-tumor immunity. frontiersin.org Research has shown that DFMO can impair the suppressive activity of MDSCs. nih.gov One of the key mechanisms is the reduction of arginase expression and activity within MDSCs. nih.gov Arginase depletes arginine, an amino acid essential for T-cell proliferation and function. By inhibiting ODC, DFMO indirectly reduces the substrate for arginase, thereby mitigating MDSC-mediated immunosuppression. nih.gov Furthermore, DFMO has been shown to inhibit the CD39/CD73-mediated pathway in MDSCs, another mechanism through which these cells exert their suppressive effects. nih.gov

Impact on Immune Cell Infiltration and Function in Research Models

DFMO treatment has been demonstrated to enhance the infiltration and function of anti-tumor immune cells in preclinical models. nih.govmdpi.com Studies in pancreatic ductal adenocarcinoma models have shown that DFMO treatment increased the infiltration of macrophages, CD86+ cells, CD4+ T lymphocytes, and CD8+ T lymphocytes into the tumor. nih.govmdpi.com This enhanced immune infiltration is associated with a more favorable anti-tumor immune response. The anti-tumor effect of DFMO has been shown to be dependent on an adaptive anti-tumor T-cell immune response, as its efficacy is abrogated in immunodeficient mice. nih.gov

| Immune Cell Type | Effect of DFMO Treatment in Research Models | Reference |

| CD8+ T cells | Increased infiltration and IFN-γ production | nih.gov |

| Macrophages | Increased tumor infiltration | nih.govmdpi.com |

| CD86+ cells | Increased tumor infiltration | nih.govmdpi.com |

| CD4+ T cells | Increased tumor infiltration | nih.govmdpi.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Impaired suppressive activity | nih.gov |

Studies on Mechanisms of Acquired Resistance to this compound in Experimental Systems

As with many targeted therapies, acquired resistance to DFMO can develop in experimental systems. Understanding the mechanisms of resistance is crucial for optimizing its research applications. While specific, detailed studies on acquired resistance to DFMO are an evolving area of research, potential mechanisms could include the upregulation of polyamine import from the extracellular environment, mutations in the ODC gene that prevent DFMO binding, or the activation of compensatory metabolic pathways. Further investigation into these potential resistance mechanisms is warranted to fully leverage DFMO as a research tool.

Research on Synergistic Effects of this compound in Combination with Other Research Agents

To overcome the challenges of resistance and enhance the therapeutic potential of DFMO, researchers have explored its use in combination with other agents. These combinatorial strategies aim to target multiple nodes within the polyamine pathway or related cellular processes, creating a synergistic effect that is more potent than either agent alone.

Given that upregulation of the polyamine transport system is a key resistance mechanism, a logical strategy is to combine DFMO with a polyamine transport inhibitor (PTI). This "polyamine blocking therapy" (PBT) simultaneously inhibits both the synthesis and uptake of polyamines, leading to a more profound and sustained depletion of intracellular polyamines. mdpi.comnih.gov

Numerous preclinical studies have demonstrated the effectiveness of this dual-inhibition approach. The combination of DFMO with the PTI AMXT1501 has been shown to effectively target several types of cancer cells and delay tumor formation in models of breast, prostate, and ovarian cancers. mdpi.com In neuroblastoma models, this combination resulted in decreased growth of cell lines both in vitro and in vivo. mdpi.com Similarly, combining DFMO with other PTIs, such as Trimer44NMe, has shown increased survival in tumor-bearing mice and reduced tumor growth in models of pancreatic cancer. nih.gov This strategy not only enhances the anti-tumor activity but also appears to recondition the tumor microenvironment, potentially preventing immune escape. nih.gov

Another promising combinatorial strategy involves targeting other key enzymes in the polyamine metabolic pathway or related pathways. S-adenosylmethionine decarboxylase (AMD1) is another critical enzyme in polyamine synthesis. mdpi.com Combining DFMO with an AMD1 inhibitor, such as SAM486, has been shown to have an additive or synergistic effect in reducing polyamine levels and inhibiting tumor growth in neuroblastoma models. mdpi.comnih.gov

Inhibitors of cyclooxygenase (COX) enzymes have also been investigated in combination with DFMO. The COX inhibitor celecoxib (B62257), for instance, can induce the expression of spermidine/spermine N1-acetyltransferase (SAT1), an enzyme involved in polyamine catabolism and export. nih.govpanbela.com This leads to a reduction in intracellular polyamines, complementing the action of DFMO. The combination of DFMO and celecoxib has demonstrated synergistic antitumor activity in neuroblastoma models. aacrjournals.org

Table 1: Synergistic Effects of DFMO in Combination with Other Metabolic Enzyme Inhibitors

| Combination Agent | Target Enzyme | Observed Synergistic Effect | Cancer Model |

|---|---|---|---|

| SAM486 | AMD1 | Additive effect, reduced tumor penetrance | Neuroblastoma |

The ubiquitin-proteasome pathway is essential for regulating the levels of many cellular proteins, including ODC. Proteasome inhibitors, by blocking the degradation of proteins, can lead to the accumulation of certain proteins within the cell. protheragen.com While direct synergistic interactions between DFMO and proteasome inhibitors are still an emerging area of research, the rationale for such a combination is compelling. For instance, proteasome inhibitors can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways in cancer cells. protheragen.com By depleting polyamines with DFMO, which are crucial for cell proliferation and survival, the cellular stress induced by proteasome inhibitors could be amplified, leading to enhanced cancer cell death. Further investigation into this combinatorial approach is warranted to elucidate the potential synergistic mechanisms and therapeutic benefits.

Combinations with Other Agents Modulating Gene Expression or Apoptosis

This compound (DFMO), also known as eflornithine (B1671129), has been investigated in combination with various therapeutic agents to enhance its effects, particularly in the context of cancer research. These combinations often aim to synergistically induce apoptosis (programmed cell death) or modulate gene expression to inhibit cell proliferation.

In epithelial ovarian cancer cells, combining DFMO with cisplatin, a standard chemotherapy drug, has shown a synergistic effect. nih.gov This combination therapy led to a greater increase in apoptosis and caspase-3 activity compared to either drug used alone. nih.gov Western blot analysis confirmed that the combination promoted the expression of proteins involved in apoptosis more effectively than monotherapy. nih.gov The mechanism of DFMO-induced apoptosis in these cells involves the activation of the JNK signaling pathway, which in turn regulates the AP-1 transcription factor. nih.govresearchgate.net This leads to an increased expression of pro-apoptotic proteins like Bax and Bad, and decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov

Research in human acute T lymphoblastic leukemia has explored the combination of DFMO with thymoquinone, a natural compound. This pairing was found to significantly reduce cell viability and synergistically increase apoptosis compared to the individual agents. nih.gov RNA sequencing revealed that the combination dramatically downregulated key epigenetic modulators, including Ubiquitin-like containing PHD and Ring finger 1 (UHRF1), DNA methyltransferase 1 (DNMT1), and histone deacetylase 1 (HDAC1). nih.gov The downregulation of these genes, which are crucial for maintaining DNA methylation and histone modification patterns, suggests a mechanism involving the targeting of the epigenetic code to induce apoptosis. nih.gov

Another strategy involves combining DFMO with agents that target polyamine transport. In a mouse model of squamous cell carcinoma, pairing DFMO with a polyamine transport inhibitor, MQT 1426, was significantly more effective at achieving complete tumor response than either agent alone. nih.gov This combination therapy led to a more rapid decline in tumor polyamine levels and transiently increased the apoptotic index within the tumors, an effect not seen with DFMO alone. nih.gov This suggests that simultaneously blocking both polyamine synthesis with DFMO and the uptake of external polyamines enhances the therapeutic effect. nih.gov

| Combination Agent | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| Cisplatin | Epithelial Ovarian Cancer Cells (SKOV-3) | Synergistic increase in apoptosis and caspase-3 activity. nih.gov | Activation of JNK/AP-1 signaling pathway, modulation of Bcl-2 family proteins. nih.gov |

| Thymoquinone | Human Acute T Lymphoblastic Leukemia Cells (Jurkat) | Synergistic reduction in cell viability and induction of apoptosis. nih.gov | Downregulation of epigenetic modulators (UHRF1, DNMT1, HDAC1). nih.gov |

| MQT 1426 (Polyamine Transport Inhibitor) | Mouse Model of Squamous Cell Carcinoma | Enhanced complete tumor response and apparent cure rate; transient increase in apoptosis. nih.gov | Simultaneous inhibition of polyamine biosynthesis and transport, leading to faster polyamine depletion. nih.gov |

Academic Investigations in Specific Biological Contexts (Non-Disease Treatment Focus)

Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder caused by mutations in the spermine synthase (SMS) gene. embopress.orgresearchgate.net This enzyme deficiency disrupts the polyamine pathway, leading to an accumulation of the precursor spermidine and a reduction in spermine levels, resulting in a highly elevated spermidine:spermine ratio that is a biochemical hallmark of the disease. embopress.orgsnyder-robinson.orgnih.gov Academic research has focused on repurposing DFMO as a potential therapeutic strategy to correct this imbalance. embopress.orgnih.gov

This pharmacological approach has shown promising results in preclinical models. In a Drosophila (fruit fly) model of SRS, which is characterized by a reduced lifespan, the addition of DFMO to their food extended their longevity. nih.govbiorxiv.org These findings provide a strong foundation for the potential translation of DFMO as a therapy for SRS, as nearly all known patient mutations are hypomorphic, meaning some residual enzyme function can be leveraged. embopress.orgnih.gov

Beyond SRS, DFMO has also been effectively used in another genetic disorder of polyamine metabolism, Bachmann-Bupp syndrome. This condition is caused by a gain-of-function mutation in the ODC1 gene, leading to excessive polyamine production. nih.govelifesciences.org In a patient with this syndrome, treatment with eflornithine (DFMO) successfully normalized polyamine levels, leading to remarkable improvements in neurological symptoms and motor skills. nih.govelifesciences.org

| Disorder | Genetic Basis | Biochemical Imbalance | Effect of DFMO in Models/Patients |

|---|---|---|---|

| Snyder-Robinson Syndrome (SRS) | Loss-of-function mutation in spermine synthase (SMS). embopress.orgresearchgate.net | Accumulated spermidine, reduced spermine (high spermidine:spermine ratio). embopress.orgnih.gov | Reduces the skewed ratio in patient-derived cells and improves longevity in a Drosophila model. embopress.orgnih.gov |

| Bachmann-Bupp Syndrome | Gain-of-function mutation in ornithine decarboxylase (ODC1). nih.govelifesciences.org | Overproduction of polyamines. nih.gov | Normalized polyamine levels and improved neurological symptoms in a patient. nih.govelifesciences.org |

The polyamine biosynthesis pathway is essential for the proliferation of many pathogens, making it an attractive target for antimicrobial strategies. DFMO has been extensively studied for its ability to disrupt these pathways in various infectious organisms.

Parasitic Life Cycles: The most prominent application of DFMO in this context is in the treatment of African trypanosomiasis (sleeping sickness), caused by the protozoan parasite Trypanosoma brucei gambiense. britannica.comnih.gov Polyamines are critical for the parasite's growth, cell division, and replication. britannica.commdpi.com Specifically, spermidine is a key component in the synthesis of trypanothione, a molecule unique to trypanosomatids that is essential for defending against oxidative stress. mdpi.com DFMO acts as an irreversible inhibitor of the parasite's ODC enzyme, depleting its polyamine stores and ultimately leading to the parasite's death. britannica.commdpi.com This mechanism has made eflornithine a frontline drug for the late stage of the disease. mdpi.com

Bacterial Virulence: Research has also explored DFMO's effects on bacteria. In Streptococcus pneumoniae, a leading cause of pneumonia and meningitis, the polysaccharide capsule is a principal virulence factor. Studies have shown that DFMO can inhibit pneumococcal polyamine biosynthesis. nih.gov This inhibition, in turn, disrupts the biosynthesis of the capsule, potentially reducing the bacterium's virulence. nih.gov In studies involving Salmonella, a common cause of foodborne illness, inhibiting the host's polyamine biosynthesis with DFMO was found to reduce bacterial colonization and tissue damage in a mouse model of infection, enhancing the survival of the infected mice. researchgate.net This suggests that some bacteria exploit the host's polyamine metabolism to promote their own intracellular survival. researchgate.net

Academic research has investigated the role of polyamines in the central nervous system following injury and the potential neuroprotective effects of DFMO. Traumatic brain injury (TBI) is known to trigger a rapid increase in polyamine metabolism, specifically upregulating ODC activity. nih.govnih.gov This has led to the hypothesis that inhibiting this surge with DFMO could mitigate the adverse effects of brain trauma. nih.govnih.gov

In preclinical mouse models of TBI, chronic oral administration of DFMO was shown to effectively reverse cognitive impairments associated with the injury. nih.govnih.gov The treatment also reduced the number of newly born activated microglia, which are immune cells in the brain involved in inflammatory responses. nih.gov This suggests that DFMO's beneficial effects on cognition after TBI may be mediated, at least in part, by modulating neuroinflammation. nih.gov

Further studies in beagle dogs explored DFMO's effects on radiation-induced brain injury. Administration of DFMO before, during, and after irradiation significantly reduced the volume of brain edema (swelling), necrosis (tissue death), and the breakdown of the blood-brain barrier compared to controls. nih.gov The reduction in edema was associated with decreased vascular permeability. nih.gov These findings provide compelling preclinical evidence for the potential of DFMO as a countermeasure against the detrimental neurobiological pathways activated by brain injury. nih.govnih.gov

| Brain Injury Model | Animal | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Traumatic Brain Injury (TBI) & Radiation Combined Injury | Mouse | Reversed cognitive impairments; reduced newly born activated microglia. nih.gov | Modulation of neuroinflammatory responses. nih.gov |

| Radiation-Induced Brain Injury (125I implant) | Beagle Dog | Reduced edema, necrosis, and blood-brain barrier breakdown. nih.gov | Reduced vascular permeability; effects may depend on the level of polyamine depletion. nih.gov |

Future Directions and Emerging Research Avenues for 2 Difluoromethylornithine

Development of Next-Generation ODC Inhibitors and Analogs for Advanced Research

While DFMO has been a cornerstone of ODC inhibition research, the development of next-generation inhibitors and analogs is a critical area of future investigation. The goal is to create compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Research is focused on designing novel molecules that can overcome the limitations of DFMO, such as the need for high doses in certain applications. nih.gov

Recent studies have described the design, synthesis, and biological activity of new ODC inhibitors that demonstrate significantly higher in vitro potency than DFMO. nih.gov X-ray crystallography of ODC complexed with these new inhibitors has revealed the formation of covalent adducts with pyridoxal (B1214274) phosphate (B84403) (PLP) in the active site of the human ODC enzyme. nih.gov One such compound, compound 11, has shown greater activity than DFMO in inhibiting the ODC enzyme in neuroblastoma cells, leading to a more significant reduction in putrescine and spermidine (B129725) levels. nih.gov

Furthermore, the exploration of natural compounds as ODC inhibitors is a promising avenue. Allicin (B1665233), a compound derived from garlic, has been identified as a potent ODC inhibitor, demonstrating an IC50 value thousands of times lower than that of DFMO in in vitro assays. nih.gov The development of allicin analogs could lead to a new class of ODC inhibitors with enhanced therapeutic potential. nih.gov

The table below summarizes key next-generation ODC inhibitors and their research findings:

| Inhibitor/Analog | Key Research Findings |

|---|---|

| Compound 11 | Exhibits greater ODC inhibition in neuroblastoma cells compared to DFMO. nih.gov |

| Allicin | In vitro potency is approximately 23,000-fold higher than DFMO. nih.gov |

| Bis(alkyl)polyamines | Symmetrically substituted analogs that utilize the polyamine transport system to enter cells. nih.gov |

| Budmunchiamines | Macrocyclic polyamines that act as potent antitumor agents by depleting ATP. nih.gov |

Integration of Systems Biology and Computational Modeling for Comprehensive Pathway Analysis

The complexity of the polyamine metabolic pathway necessitates a holistic approach to understanding its regulation and the effects of inhibitors like DFMO. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for a more comprehensive pathway analysis. nih.gov The application of "-omics" technologies (genomics, proteomics, metabolomics) in polyamine research, however, has been relatively limited compared to other biological fields. nih.gov

Future research will increasingly rely on mathematical and computational models to simulate the intricate network of reactions involved in polyamine synthesis, catabolism, and transport. unimib.it These models can help predict the systemic effects of ODC inhibition and identify potential feedback loops or compensatory mechanisms that might arise in response to DFMO treatment. mpg.de By integrating diverse datasets, systems biology approaches can provide a more dynamic and complete picture of how DFMO perturbs cellular homeostasis. nih.gov

Computational systems biology allows for the simulation of experiments and the generation of new, testable hypotheses. unimib.it This iterative process of modeling and experimentation will be crucial for elucidating the full spectrum of DFMO's effects and for identifying novel therapeutic targets within the polyamine pathway. unimib.it

Exploration of Polyamine-Independent Mechanisms of (-)-2-Difluoromethylornithine Action in Research Contexts

Recent medicinal chemistry efforts have begun to focus on discovering compounds that produce cellular effects independent of or in addition to their impact on polyamine metabolic enzymes. nih.gov It is conceivable that DFMO, or its metabolites, could interact with other cellular components, influencing signaling pathways or cellular processes not directly linked to polyamine levels. Future studies should aim to identify these potential alternative targets and elucidate the molecular mechanisms involved. This exploration will provide a more complete understanding of DFMO's pharmacological profile.

Advancements in High-Resolution Imaging and Analytical Techniques for Polyamine Metabolism Studies

Visualizing and quantifying polyamines and their metabolic fluxes within single cells and tissues is a significant challenge that limits our understanding of their dynamic regulation. The development of advanced, high-resolution imaging and analytical techniques is a critical future direction.

Recent progress in fluorescent methods for polyamine detection represents a significant step forward. nih.gov The development of ratiometric fluorescence signals and aggregation-induced emission (AIE)-active fluorescence probes are promising strategies for more sensitive and specific polyamine detection. nih.gov Furthermore, matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) is emerging as a powerful tool for studying the spatial distribution of metabolites related to the polyamine pathway within tissues, such as the optic nerve. jove.com

The table below highlights some of the advanced techniques being developed for polyamine metabolism studies:

| Technique | Application in Polyamine Research |

|---|---|

| Ratiometric Fluorescence Probes | Allow for more precise quantification of intracellular polyamine concentrations. nih.gov |

| AIE-Active Fluorescence Probes | Offer high sensitivity and photostability for imaging polyamines in living cells. nih.gov |

| MALDI-MSI | Enables the mapping of the spatial distribution of polyamines and their metabolites in tissue sections. jove.com |

| Intelligent Nanofilm Biosensors | A promising future field for highly sensitive and specific polyamine detection. nih.gov |

High-Throughput Screening Methodologies for Identifying Novel Modulators of Polyamine Pathways

The discovery of new molecules that can modulate the polyamine pathway is essential for advancing research and developing new therapeutic strategies. High-throughput screening (HTS) provides a powerful platform for rapidly screening large chemical libraries to identify novel inhibitors or activators of key enzymes in polyamine metabolism. plos.orgresearchgate.net